molecular formula C22H17NO4S B2750186 methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate CAS No. 441290-52-4

methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2750186
CAS No.: 441290-52-4
M. Wt: 391.44
InChI Key: BZPPWEBLUFGBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxynaphthalene moiety, and a carboxylate ester group

Scientific Research Applications

methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

Future Directions

Thiophene derivatives, including “Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate”, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of more efficient synthesis methods, such as the Cu-catalyzed N-arylation , is a promising area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophenes.

Mechanism of Action

The mechanism of action of methyl 3-(3-methoxynaphthalene-2-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-26-17-12-14-8-4-3-7-13(14)11-16(17)21(24)23-19-15-9-5-6-10-18(15)28-20(19)22(25)27-2/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPPWEBLUFGBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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